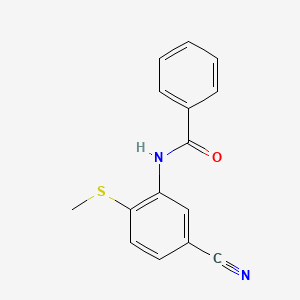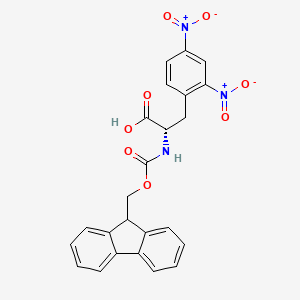
N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide is a chemical compound with the molecular formula C15H12N2OS and a molecular weight of 268.33 g/mol . This compound is characterized by the presence of a cyano group, a methylsulfanyl group, and a benzenecarboxamide moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide typically involves the reaction of 5-cyano-2-(methylsulfanyl)aniline with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Analyse Chemischer Reaktionen
N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Wissenschaftliche Forschungsanwendungen
N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The benzenecarboxamide moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide can be compared with similar compounds such as:
N-(5-Cyano-2-(methylsulfanyl)phenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a benzenecarboxamide group, leading to different chemical and biological properties.
N-(5-Cyano-2-(methylsulfanyl)phenyl)thiourea: This compound contains a thiourea group, which imparts different reactivity and potential biological activities.
N-(5-Cyano-2-(methylsulfanyl)phenyl)benzamide: This compound has a benzamide group, which can affect its solubility and interaction with biological targets.
Eigenschaften
IUPAC Name |
N-(5-cyano-2-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-19-14-8-7-11(10-16)9-13(14)17-15(18)12-5-3-2-4-6-12/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPDGEICJHEPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C#N)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2981789.png)
![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 4-METHYLBENZOATE](/img/structure/B2981790.png)



![N,N-diethyl-2-[3-({[(4-methylphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide](/img/structure/B2981795.png)
![ethyl 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2981797.png)

![2-[1-(3-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2981799.png)
![(3Z)-3-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2981800.png)



